molecular formula C16H16BrN3O B15022812 N'-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide

Cat. No.: B15022812
M. Wt: 346.22 g/mol
InChI Key: RKRZWUONIRWODN-WOJGMQOQSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group and a dimethylamino group, which contribute to its distinct chemical behavior.

Properties

Molecular Formula

C16H16BrN3O

Molecular Weight

346.22 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-(dimethylamino)benzamide

InChI

InChI=1S/C16H16BrN3O/c1-20(2)15-9-5-13(6-10-15)16(21)19-18-11-12-3-7-14(17)8-4-12/h3-11H,1-2H3,(H,19,21)/b18-11+

InChI Key

RKRZWUONIRWODN-WOJGMQOQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the bromophenyl and dimethylamino groups allows for specific interactions with target molecules, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and dimethylamino groups allows for versatile applications in various fields, making it a valuable compound for research and development.

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